molecular formula C12H14N2O2 B1359847 1-Methyl-DL-tryptophan CAS No. 26988-72-7

1-Methyl-DL-tryptophan

Cat. No. B1359847
CAS RN: 26988-72-7
M. Wt: 218.25 g/mol
InChI Key: ZADWXFSZEAPBJS-UHFFFAOYSA-N
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Description

1-Methyl-DL-tryptophan is a competitive inhibitor of indoleamine 2,3 dioxygenase-1 (IDO1). It has been used to study inflammation-induced depression in mice and syncytial virus-induced bronchiolitis . It is a chiral compound that can exist as both D- and L-enantiomers .


Synthesis Analysis

While specific synthesis methods for 1-Methyl-DL-tryptophan were not found in the search results, it’s worth noting that tryptophan derivatives have been prepared using the Pictet-Spengler reaction of tryptophan esters with aldehydes .


Molecular Structure Analysis

The empirical formula for 1-Methyl-DL-tryptophan is C12H14N2O2 . The molecular weight is 218.25 . The SMILES string representation is Cn1cc(CC(N)C(O)=O)c2ccccc12 .


Chemical Reactions Analysis

1-Methyl-DL-tryptophan is a competitive inhibitor of indoleamine 2,3 dioxygenase-1 (IDO1), which is involved in the catabolism of tryptophan .


Physical And Chemical Properties Analysis

1-Methyl-DL-tryptophan is a solid substance . It has a melting point of 250 °C (dec.) .

Scientific Research Applications

1. Cancer Immunotherapy

1-Methyl-D-tryptophan is used in clinical trials for patients with solid tumors to inhibit indoleamine-2,3-dioxygenase (IDO)-mediated tumor immune escape. This compound paradoxically inhibits the proliferation of alloreactive T-cells co-cultured with IDO1-positive human cancer cells, suggesting its complex role in cancer immunotherapy (Opitz et al., 2011).

2. Pharmacokinetic Imaging

1-Methyl-tryptophan's stereoisomers (levorotary and dextrorotary) have been investigated for pharmacokinetic imaging. Novel radioprobes, 1-N-11C-methyl-l- and -d-tryptophan, were developed for this purpose, providing insights into the distribution and action of 1-Methyl-tryptophan in vivo, which is critical in evaluating its antitumor potential (Xie et al., 2015).

3. Impact on Dendritic Cells

1-Methyl-tryptophan's effect on dendritic cells varies depending on the maturation pathway. It can modulate dendritic cell function independently of its action on IDO. This effect is crucial for understanding mechanisms of dendritic cell polarization (Agaugué et al., 2006).

4. Neurochemistry

Studies have explored the use of alpha-methyl-L-tryptophan as a tracer to study brain serotonin synthesis. This tracer is used in biological models for assessing serotonin synthesis rates in various circumstances, including normal control and alteration by drugs (Diksic & Young, 2001).

5. Inhibition of Tryptophan Oxidation

α-Methyl-DL-tryptophan has been observed to inhibit the oxidation of tryptophan in rat liver and by cobra venom. This inhibition suggests its potential influence on various metabolic pathways (Sourkes & Townsend, 1955).

6. Plant Biology

In plant biology, α-methyl-DL-tryptophan has been shown to stimulate anthocyanin synthesis in dark-grown seedlings of Sinapis alba L., providing insights into plant growth and development mechanisms (Schraudolf, 2004).

7. Immunomodulation

1-Methyl-D-tryptophan has been studied for its role in modulating immune responses, including its effect on the growth of immunogenic tumors. It has been observed to stimulate the growth of transplanted hepatocarcinoma in mice, highlighting its complex role in immunological processes (Vasil'eva et al., 2010)

Safety And Hazards

While specific safety and hazards information for 1-Methyl-DL-tryptophan was not found in the search results, it’s generally recommended to avoid dust formation, avoid contact with skin, eyes, or clothing, and ensure adequate ventilation when handling similar substances .

Future Directions

1-Methyl-DL-tryptophan is currently being developed both as a vaccine adjuvant and as an immunotherapeutic agent for combination with chemotherapy . It is also used in the synthesis of 1-substituted indolactam precursors .

properties

IUPAC Name

2-amino-3-(1-methylindol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADWXFSZEAPBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314131
Record name 1-Methyl-DL-tryptophan
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-DL-tryptophan

CAS RN

26988-72-7, 21339-55-9
Record name 1-Methyl-DL-tryptophan
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Record name 1-Methyl-DL-tryptophan
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Record name 1-Methyl-DL-tryptophan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
891
Citations
SG Cady, M Sono - Archives of biochemistry and biophysics, 1991 - Elsevier
methyl-dl-Trp, β-(3-benzofuranyl)-dl-alanine (the oxygen analog of Trp), and β-[3-benzo(b)thienyl]-dl-al-anine (the sulfur analog of Trp), each of which has a substitution at the indole …
Number of citations: 377 www.sciencedirect.com
MLB Salvadori, PKF da Cunha Bianchi, LH Gebrim… - Medical Oncology, 2015 - Springer
… , seeking alternatives to decrease evade mechanisms triggered by the tumor; this study investigated the in vitro effects of the association of paclitaxel with 1-methyl-DL-tryptophan on the …
Number of citations: 14 link.springer.com
S Agaugué, L Perrin-Cocon, F Coutant… - The Journal of …, 2006 - journals.aai.org
… Differentiating monocytes were treated at day 5 with 1 mM 1-methyl-dl-tryptophan or 2.5 mM Trp or 60 μM kynurenine (Sigma-Aldrich) and at day 6 with 1 μg/ml LPS (Escherichia coli, …
Number of citations: 104 journals.aai.org
SK Schmidt, S Siepmann, K Kuhlmann, HE Meyer… - 2012 - journals.plos.org
Indoleamine 2,3-dioxygenase (IDO) has been identified as an important antimicrobial and immunoregulatory effector molecule essential for the establishment of tolerance by regulating …
Number of citations: 33 journals.plos.org
E Wirthgen, E Kanitz, M Tuchscherer… - Experimental …, 2016 - jstage.jst.go.jp
Increased activity of the tryptophan-metabolizing enzyme indoleamine 2, 3-dioxygenase (IDO) is associated with immunological and neurological disorders, and inhibition of its enzyme …
Number of citations: 13 www.jstage.jst.go.jp
JA Ibana, RJ Belland, AH Zea, DJ Schust… - Infection and …, 2011 - Am Soc Microbiol
… The IDO inhibitor 1-methyl-dl-tryptophan (1-MT) has previously been demonstrated to inhibit IDO-mediated tryptophan catabolism in C. pneumoniae-infected cells (33, 34). Levo-methyl-…
Number of citations: 77 journals.asm.org
L Jia, K Schweikart, J Tomaszewski, JG Page… - Food and Chemical …, 2008 - Elsevier
… Furthermore, in vivo administration of D-1MT or its racemic mixture, 1-methyl-dl-tryptophan, blocks the immunosuppressive effect of IDO (Mellor and Munn, 2004, Uyttenhove et al., 2003…
Number of citations: 97 www.sciencedirect.com
E Wirthgen, W Otten, M Tuchscherer… - International journal of …, 2018 - mdpi.com
An enhanced indoleamine 2,3-dioxygenase 1 (IDO1) activity is associated with an increased mortality risk in sepsis patients. Thus, the preventive inhibition of IDO1 activity may be a …
Number of citations: 11 www.mdpi.com
T Eleftheriadis, T Sparopoulou… - Daru: Journal of …, 2011 - ncbi.nlm.nih.gov
… The purpose of this study was to determine the effect of the IDO inhibitor namely 1-methyl-DL-tryptophan (DL-1-MT) on antibody production after vaccination with hepatitis B surface (HBs…
Number of citations: 18 www.ncbi.nlm.nih.gov
E Wirthgen, AK Leonard, C Scharf… - Frontiers in …, 2020 - frontiersin.org
Background: Animal model studies revealed that the application of 1-methyltryptophan (1-MT), a tryptophan (TRP) analog, surprisingly increased plasma levels of the TRP metabolite, …
Number of citations: 20 www.frontiersin.org

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